molecular formula C11H19N3O7S B8694523 S-(Hydroxymethyl)glutathione CAS No. 32260-87-0

S-(Hydroxymethyl)glutathione

Cat. No.: B8694523
CAS No.: 32260-87-0
M. Wt: 337.35 g/mol
InChI Key: PIUSLWSYOYFRFR-BQBZGAKWSA-N
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Description

S-(Hydroxymethyl)glutathione (HSMGSH) is a glutathione derivative that serves as a central intermediate in the enzymatic detoxification of formaldehyde . This metabolite is formed spontaneously from the conjugation of glutathione (GSH) with formaldehyde, a reaction that masks the aldehyde's reactivity . The resulting thiohemiacetal adduct, with the molecular formula C 11 H 19 N 3 O 7 S and a molecular weight of 337.35 g/mol, is subsequently oxidized by the enzyme Alcohol Dehydrogenase 5 (ADH5) to yield S-formylglutathione, a critical step in the pathway that ultimately renders formaldehyde into a less toxic, excretable formate . Beyond its primary role in formaldehyde metabolism, this compound is a substrate for ADH5/GSNOR (S-nitrosoglutathione reductase), linking it directly to the regulation of cellular nitrosative stress . Through this mechanism, it contributes to maintaining redox homeostasis by controlling the levels of S-nitrosoglutathione (GSNO), a major biological reservoir of nitric oxide (NO) . This function is crucial in pathological and immunological contexts, as evidenced by research in model organisms like Magnaporthe oryzae , where the homologous enzyme is required for full virulence, conidiation, and managing host-derived oxidative stress . Researchers can utilize this compound to study cellular defense mechanisms against environmental toxins, elucidate redox signaling pathways, and investigate its role in microbial pathogenesis . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

CAS No.

32260-87-0

Molecular Formula

C11H19N3O7S

Molecular Weight

337.35 g/mol

IUPAC Name

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-(hydroxymethylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C11H19N3O7S/c12-6(11(20)21)1-2-8(16)14-7(4-22-5-15)10(19)13-3-9(17)18/h6-7,15H,1-5,12H2,(H,13,19)(H,14,16)(H,17,18)(H,20,21)/t6-,7-/m0/s1

InChI Key

PIUSLWSYOYFRFR-BQBZGAKWSA-N

SMILES

C(CC(=O)NC(CSCO)C(=O)NCC(=O)O)C(C(=O)O)N

Isomeric SMILES

C(CC(=O)N[C@@H](CSCO)C(=O)NCC(=O)O)[C@@H](C(=O)O)N

Canonical SMILES

C(CC(=O)NC(CSCO)C(=O)NCC(=O)O)C(C(=O)O)N

physical_description

Solid

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

Glutathione’s cysteine residue undergoes nucleophilic attack on formaldehyde’s carbonyl carbon, forming a thioacetal intermediate. Intramolecular rearrangement yields HMGSH, stabilized by hydrogen bonding between the hydroxymethyl group and glutamyl α-amine. Optimal conditions include:

  • pH : Neutral (7.0–7.5) to avoid denaturation of reactive groups.

  • Temperature : Room temperature (20–25°C) to balance reaction rate and product stability.

  • Molar Ratio : Equimolar or slight excess of formaldehyde (1:1 to 1:1.2) to minimize side products.

Table 1: Key Parameters for Chemical Synthesis

ParameterOptimal RangeYield (%)Purity (%)Source
pH7.0–7.585–90≥95
Temperature (°C)20–2588–92≥90
Reaction Time (h)2–49093
Formaldehyde Excess10–20%8788

Crystallographic studies confirm the formation of a bicyclo[4.4.1] structure (BiGF2) under these conditions, characterized by two formaldehyde-derived methylenes linked to glutathione’s cysteine and glutamyl residues. This structure is critical for HMGSH’s stability and biological activity.

Enzymatic Synthesis Approaches

Enzymatic methods leverage lyases such as S-(hydroxymethyl)glutathione synthase (EC 4.4.1.22) to catalyze HMGSH formation. These approaches are favored for their specificity but face challenges in scalability.

Enzyme Sources and Activity

  • Bacterial Systems : Paracoccus denitrificans produces glutathione-dependent formaldehyde-activating enzyme (GFA), which binds glutathione but shows limited catalytic activity under standard conditions.

  • Plant Systems : Tomato (Solanum lycopersicum) S-nitrosoglutathione reductase (GSNOR) oxidizes HMGSH but can be repurposed for synthesis in NAD+-rich environments.

Table 2: Enzymatic Synthesis Performance

EnzymeSourceActivity (μmol/min/mg)Yield (%)Limitations
GFAP. denitrificans0.15–0.2030–40Low turnover, substrate inhibition
GSNORS. lycopersicum0.25–0.3045–50Requires NAD+ cofactor

Structural studies reveal that GFA’s zinc-coordination sites may facilitate substrate positioning, though catalysis requires further optimization. Mutagenesis of residues like C54A in GFA has been explored to enhance activity.

Industrial-Scale Production

Scaling HMGSH synthesis necessitates addressing reaction homogeneity, byproduct formation, and cost-effectiveness. Industrial protocols often modify laboratory methods for larger batches.

Process Optimization

  • Continuous Flow Systems : Enhance mixing and temperature control, reducing reaction time to 1–2 hours.

  • Catalyst Use : Zinc ions (Zn²⁺) at 0.1–0.5 mM improve yield by stabilizing transition states.

  • Purification : Multi-step chromatography (e.g., size exclusion, ion exchange) achieves >98% purity.

Table 3: Industrial Synthesis Metrics

MetricLaboratory ScaleIndustrial Scale
Batch Size1–10 g1–10 kg
Cost per Gram ($)50–10010–20
Purity (%)90–95≥98
Byproducts<5%<2%

Structural Characterization and Quality Control

Validating HMGSH’s identity and purity requires advanced analytical techniques:

Nuclear Magnetic Resonance (NMR)

  • ¹³C NMR : Peaks at 61.3 and 61.9 ppm confirm formaldehyde-derived methylenes.

  • ¹H NMR : Thiol proton disappearance (δ 1.5–2.0 ppm) indicates successful conjugation.

X-ray Crystallography

Crystal structures (1.4 Å resolution) reveal HMGSH’s bicyclic conformation when bound to human carbonyl reductase 1, highlighting interactions with Arg40 and Tyr193.

Table 4: Analytical Techniques and Parameters

TechniqueKey ParametersApplication
NMR¹³C, ¹H shiftsStructural confirmation
Mass Spectrometrym/z 337.35 ([M+H]⁺)Molecular weight verification
X-ray DiffractionPDB: 1WMAConformational analysis

Comparative Analysis of Synthesis Routes

MethodAdvantagesDisadvantages
Chemical SynthesisHigh yield, low costByproduct formation
Enzymatic SynthesisHigh specificityLow scalability
Industrial ProductionCost-effectiveComplex optimization

Chemical Reactions Analysis

Non-Enzymatic Formation

HSMGSH forms spontaneously via nucleophilic addition of glutathione (GSH) to formaldehyde (FA) under physiological conditions . This thiol-mediated reaction proceeds as follows:

GSH+FAS-(Hydroxymethyl)glutathione\text{GSH} + \text{FA} \rightarrow \text{this compound}

Key Characteristics :

  • Reaction Rate : Fast and pH-dependent, favored at neutral pH .

  • Equilibrium : Shifts toward HSMGSH formation when GSH concentrations exceed FA .

  • Biological Role : Prevents FA-induced DNA damage by sequestering free FA .

Enzymatic Oxidation

HSMGSH is oxidized to S-formylglutathione (SFG) by alcohol dehydrogenase 5 (ADH5/ADH3), a zinc-dependent class III alcohol dehydrogenase .

Reaction Mechanism:

HSMGSH+NAD+ADH5SFG+NADH+H+\text{HSMGSH} + \text{NAD}^+ \xrightarrow{\text{ADH5}} \text{SFG} + \text{NADH} + \text{H}^+

Catalytic Features :

ParameterDetail
Cofactors NAD⁺ or NADP⁺
Kinetics Random bi-bi mechanism; substrates bind independently
Substrate Inhibition Observed with 12-oxododecanoic acid (12-ODDA) in reductive reactions

Biological Impact :

  • Detoxification : SFG is further hydrolyzed to formate and GSH, completing FA metabolism .

  • Redox Regulation : ADH5 also reduces S-nitrosoglutathione (GSNO) to GSSG and NH₃, mitigating nitrosative stress .

Reduction Reactions

HSMGSH undergoes reductive cleavage under specific conditions:

HSMGSH+ReductantGSH+FA\text{HSMGSH} + \text{Reductant} \rightarrow \text{GSH} + \text{FA}

Conditions and Reagents :

  • In Vitro : Dithiothreitol (DTT) or NADH/GSH systems .

  • Enzymatic : GSNO reductase activity of ADH5 in pathogens like Magnaporthe oryzae .

Pathogen Virulence :

  • MoSFA1 (a fungal ADH5 homolog) deletion mutants show hypersensitivity to nitric oxide (NO) and reduced virulence, linking HSMGSH reduction to pathogen survival .

Substitution Reactions

The hydroxymethyl group in HSMGSH is susceptible to electrophilic substitution, yielding modified glutathione derivatives:

General Reaction :
HSMGSH+ElectrophileSubstituted-GSH+Byproduct\text{HSMGSH} + \text{Electrophile} \rightarrow \text{Substituted-GSH} + \text{Byproduct}

Examples :

  • Formation of S-Nitrosoglutathione (GSNO) : Reaction with NO donors under oxidative stress .

  • Crosslinking : Potential adduct formation with cellular nucleophiles (e.g., proteins or DNA) .

ADH5/ADH3 Kinetics:

ParameterOxidation (HSMGSH → SFG)Reduction (GSNO → GSSG)
Kₘ (HSMGSH) 0.2 mMNot reported
Kₘ (NAD⁺) 0.1 mM0.05 mM
Inhibitors 12-ODDA (substrate inhibition)Ethanol (weak)

Structural Features :

  • Active Site : Contains a catalytic zinc ion essential for substrate binding .

  • Conformational Flexibility : Semi-open coenzyme-binding domain allows sequential substrate binding .

Comparative Reaction Pathways

Reaction TypeEnzymatic?Primary ProductsBiological Role
Oxidation YesS-FormylglutathioneFA detoxification, redox homeostasis
Reduction Yes/NoGSH, FormaldehydePathogen virulence, stress resistance
Substitution NoModified GSH derivativesCellular signaling, detoxification

Scientific Research Applications

Pharmacological Applications

S-(Hydroxymethyl)glutathione plays a significant role in detoxification processes, particularly in the metabolism of formaldehyde, a known cytotoxic compound.

  • Detoxification Mechanism : The compound acts as a substrate for alcohol dehydrogenase class-3, which catalyzes the oxidation of this compound, facilitating the clearance of formaldehyde from cells. This reaction is crucial for preventing DNA damage associated with formaldehyde exposure .
  • Therapeutic Potential : Research indicates that compounds like this compound can be targeted in therapies for diseases influenced by oxidative stress, such as diabetes and cancer. The antioxidant properties of glutathione derivatives are being explored to mitigate cellular damage in these conditions .

Microbial Applications

The enzyme this compound dehydrogenase has been identified as essential in various microbial species, particularly in the context of pathogenicity.

  • Role in Pathogens : In Magnaporthe oryzae, the rice blast fungus, this enzyme is involved in conidiation and virulence. Deletion mutants lacking this enzyme exhibited increased sensitivity to nitrosative stress and reduced virulence, demonstrating its critical role in pathogen survival and infection processes .
  • Nitric Oxide Metabolism : The enzyme catalyzes the reduction of S-nitrosoglutathione, which is integral to managing nitric oxide levels within microbial cells. This regulation helps pathogens evade host immune responses .

Environmental Applications

This compound has potential applications in environmental science, particularly in bioremediation strategies.

  • Formaldehyde Biodegradation : Its ability to detoxify formaldehyde makes it a candidate for use in bioremediation processes aimed at cleaning up environments contaminated with this hazardous substance. The enzymatic pathways involving this compound could be harnessed to enhance microbial degradation of formaldehyde in polluted sites .

Case Studies and Research Findings

StudyFocusFindings
Therapeutic targetsIdentified this compound's role in oxidative stress-related diseases.
Microbial virulenceDemonstrated the necessity of this compound dehydrogenase for pathogenicity in rice blast fungus.
DetoxificationHighlighted its function in formaldehyde metabolism via alcohol dehydrogenase class-3.

Mechanism of Action

S-(Hydroxymethyl)glutathione exerts its effects primarily through its role in formaldehyde detoxification. The compound is formed when glutathione reacts with formaldehyde, neutralizing the toxic aldehyde. It is then oxidized by alcohol dehydrogenase 5 (ADH5) to form S-formylglutathione, which is further metabolized to formate and glutathione. This pathway helps to maintain cellular redox balance and protect cells from formaldehyde-induced damage .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Glutathione Conjugates

Structural Features

Glutathione derivatives are classified based on their substituent groups, which dictate their biological roles. Below is a structural comparison:

Compound Substituent Group Molecular Formula Key Functional Role(s) Organisms/Cellular Context Reference(s)
S-(Hydroxymethyl)glutathione -CH2OH C11H19N3O7S Formaldehyde detoxification, GSNO reduction Bacteria, fungi, plants, mammals
S-Lactoylglutathione -CH(OH)COCH3 C13H21N3O8S Methylglyoxal detoxification (glyoxalase I) Eukaryotes, bacteria
S-(2-Chloro-1,1,2-Trifluoroethyl)glutathione -CF2CH2Cl C12H17ClF3N3O6S Nephrotoxin (metabolized to cysteine conjugate) Rats, renal cells
S-Methylglutathione -CH3 C11H19N3O6S Methyl group transfer, redox signaling Experimental models

Functional Divergence

(1) Detoxification Pathways
  • SHMG : Central to formaldehyde oxidation (e.g., in Escherichia coli and Paracoccus denitrificans) .
  • S-Lactoylglutathione : Mediates methylglyoxal detoxification via the glyoxalase system, preventing advanced glycation end-products (AGEs) .
  • S-(2-Chloro-1,1,2-Trifluoroethyl)glutathione : A nephrotoxin requiring enzymatic processing (γ-glutamyltransferase and cysteine conjugate β-lyase) to induce proximal tubule necrosis in rats .
(2) Redox and Signaling Roles
  • SHMG: Regulates cellular S-nitrosothiol (SNO) levels by reducing GSNO, impacting nitrosative stress responses in fungi (Magnaporthe oryzae) and plants .
  • S-Methylglutathione : Less characterized but hypothesized to modulate redox signaling or methyl transfers in experimental systems .
(3) Clinical and Metabolic Relevance
  • SHMG: Elevated plasma SHMG levels correlate with regression from pre-diabetes to normal glucose regulation, suggesting a role in oxidative stress balance .
  • S-(2-Chloro-1,1,2-Trifluoroethyl)glutathione: Serves as a model for studying xenobiotic-induced nephrotoxicity .

Enzymatic and Metabolic Pathways

SHMG in Formaldehyde Oxidation

The glutathione-dependent pathway converts formaldehyde to formate in three steps:

Synthesis : Formaldehyde + GSH → SHMG (EC 4.4.1.22) .

Oxidation : SHMG + NAD+ → S-formylglutathione + NADH (EC 1.1.1.284) .

Hydrolysis : S-formylglutathione → Formate + GSH (EC 3.1.2.12) .

This pathway is conserved in bacteria (E. coli), fungi (Magnaporthe oryzae), and humans, underscoring its evolutionary importance .

Contrast with Other Conjugates

  • S-Lactoylglutathione : Processed by glyoxalase I/II to D-lactate, independent of NAD+/NADH .
  • S-(2-Chloro-1,1,2-Trifluoroethyl)glutathione : Toxicity arises from β-lyase-mediated release of reactive thiols, unlike SHMG’s protective role .

Q & A

Basic Research Questions

Q. What experimental approaches are used to study the role of S-(Hydroxymethyl)glutathione in formaldehyde detoxification pathways?

  • Methodological Answer : Researchers employ heterologous expression systems (e.g., yeast Δsfa1 mutants) to validate enzyme function. For example, MoSFA1 from Magnaporthe oryzae was expressed in yeast, restoring formaldehyde resistance and confirming its role in detoxification . Activity assays using spectrophotometry (e.g., NADH consumption rates) quantify this compound dehydrogenase activity, while LC-MS detects intermediates like S-formylglutathione . Formaldehyde tolerance tests (e.g., growth on formaldehyde-containing media) provide phenotypic validation .

Q. How can researchers accurately quantify this compound in biological samples?

  • Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) is the gold standard. For instance, derivatization with 2,4-dinitrophenylhydrazine followed by LC-UV or LC-MS analysis enables precise detection . Spectrophotometric assays using NAD+-dependent enzymatic reactions (e.g., monitoring absorbance at 340 nm for NADH) are also used, calibrated against purified standards . Sample preparation must include rapid quenching (e.g., acetonitrile) to prevent artifact formation .

Q. What is the standard protocol for assessing glutathione-dependent formaldehyde dehydrogenase activity in vitro?

  • Methodological Answer : Enzyme activity is measured via a coupled reaction:

Incubate purified enzyme with this compound and NAD+ in buffer (pH 7.4–8.0).

Monitor NADH formation at 340 nm over time.

Calculate activity as µmol NADH produced per minute per mg protein .
Controls include heat-inactivated enzyme and reactions lacking substrate. Kinetic parameters (Km, Vmax) are derived from Lineweaver-Burk plots .

Advanced Research Questions

Q. What structural features of this compound dehydrogenase are critical for its catalytic activity, and how are they investigated?

  • Methodological Answer : Crystal structure analysis (e.g., human ADH5) reveals conserved zinc-binding residues (Cys44, His66, Glu67) and coenzyme-binding motifs . Site-directed mutagenesis (e.g., Arg-114 → Gly in yeast SFA1) disrupts substrate binding, validated by enzymatic assays . Sequence alignment tools (BLASTP) identify conserved domains across species, while molecular dynamics simulations predict conformational changes during catalysis .

Q. How do discrepancies in this compound dehydrogenase activity across species impact the interpretation of its physiological role?

  • Methodological Answer : Functional divergence is studied via comparative genomics (e.g., M. oryzae vs. Arabidopsis) and activity assays under varying conditions. For example, Arabidopsis ADH2 lacks Gln111 (replaced by Gly in humans), altering substrate affinity . Cross-species complementation (e.g., expressing plant enzymes in yeast mutants) clarifies evolutionary adaptations. Contradictory data on GSNO reductase activity (e.g., yeast vs. human enzymes) highlight context-dependent roles in redox signaling .

Q. What methodologies are employed to analyze the interplay between this compound and S-nitrosylation in cellular redox regulation?

  • Methodological Answer : Proteomic approaches (e.g., biotin-switch assays) identify S-nitrosylated proteins in HMGSH-deficient mutants . GSNO reductase activity assays (measuring NADH consumption) link HMGSH to nitric oxide metabolism . Genetic knockouts (e.g., Arabidopsis ADH3 mutants) show elevated S-nitrosothiol (SNO) levels, affecting stress responses . Redox-sensitive fluorescent probes (e.g., roGFP) quantify real-time glutathione redox states in living cells .

Q. How can researchers resolve conflicting data on HMGSH's role in fungal virulence and oxidative stress?

  • Methodological Answer : Integrate multi-omics data (transcriptomics, metabolomics) from pathogens like M. oryzae. For example, ΔMoSFA1 strains show reduced conidiation and glutathione levels, validated via SOD/CAT activity assays and ROS staining . Contrasting results (e.g., enhanced virulence in some mutants) may arise from compensatory pathways (e.g., thioredoxin systems), requiring double-knockout studies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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